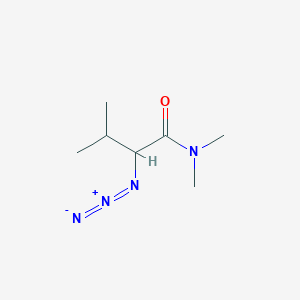
2-Azido-N,N,3-trimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-N,N,3-trimethylbutanamide is an organic compound characterized by the presence of an azide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazo transfer reaction, where a diazo compound is converted into an azide compound using a diazo transfer reagent such as 2-azido-1,3-dimethylimidazolinium chloride . This reaction is usually carried out under mild conditions, often at room temperature, and in the presence of a suitable solvent like acetonitrile or dimethyl sulfoxide .
Industrial Production Methods
Industrial production of 2-Azido-N,N,3-trimethylbutanamide may involve large-scale diazo transfer reactions using safe and efficient reagents. The use of polymer-supported benzenesulfonyl azide has been reported to improve process safety and yield . Additionally, continuous flow microreactor setups can be employed to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Azido-N,N,3-trimethylbutanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it replaces other leaving groups such as halides.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide or potassium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products Formed
Primary Amines: Formed from the reduction of the azide group.
Triazoles: Formed from the cycloaddition reaction with alkynes.
Scientific Research Applications
2-Azido-N,N,3-trimethylbutanamide has several applications in scientific research:
Synthetic Chemistry: Used as a precursor for the synthesis of various nitrogen-containing compounds.
Bioconjugation: Employed in “click chemistry” for the labeling and modification of biomolecules.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development.
Material Science: Utilized in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Azido-N,N,3-trimethylbutanamide primarily involves its reactivity as an azide compound. The azide group is a good nucleophile and can participate in various chemical reactions, leading to the formation of new bonds and compounds . In biological systems, the azide group can react with alkyne-functionalized molecules to form stable triazole linkages, which are useful in bioconjugation and labeling applications .
Comparison with Similar Compounds
Similar Compounds
2-Azido-1,3-dimethylimidazolinium chloride: Another azide compound used in diazo transfer reactions.
Phenyl Azide: An organic azide with similar reactivity but different structural properties.
Sodium Azide: A simple inorganic azide used in various chemical reactions.
Uniqueness
2-Azido-N,N,3-trimethylbutanamide is unique due to its specific structure and reactivity. Unlike simpler azides like sodium azide, it contains additional functional groups that can participate in more complex chemical reactions. Its ability to undergo “click chemistry” reactions makes it particularly valuable in bioconjugation and material science applications .
Properties
CAS No. |
90237-87-9 |
|---|---|
Molecular Formula |
C7H14N4O |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-azido-N,N,3-trimethylbutanamide |
InChI |
InChI=1S/C7H14N4O/c1-5(2)6(9-10-8)7(12)11(3)4/h5-6H,1-4H3 |
InChI Key |
LJJMOIJSIAVGHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(C)C)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


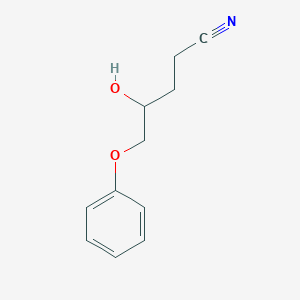

![N-(2-Nitrothieno[2,3-b]pyridin-3-yl)acetamide](/img/structure/B14373470.png)
![2,2'-(Diphenylmethylene)bis[4-methyl-6-(2-methylcyclohexyl)phenol]](/img/structure/B14373474.png)
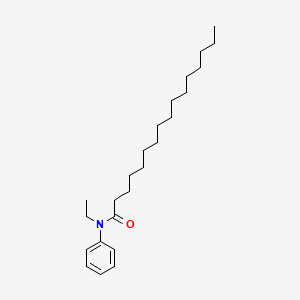
![2-(5,6-Dihydro-2H,4H-cyclopenta[d][1,3]dithiol-2-ylidene)-2H-1,3-benzodithiole](/img/structure/B14373488.png)
![3-[(E)-N-anilino-C-(2-methoxyphenyl)carbonimidoyl]-1H-quinoxalin-2-one](/img/structure/B14373494.png)
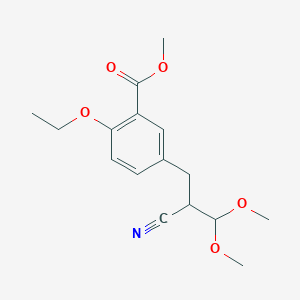
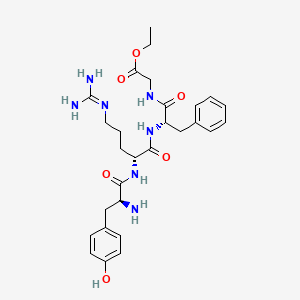

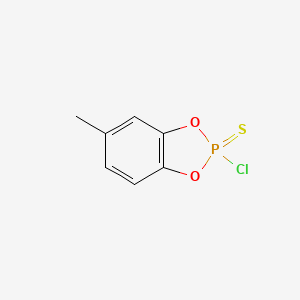
![{3-[(Cyclohexyloxy)methoxy]prop-1-yn-1-yl}benzene](/img/structure/B14373524.png)


